Benzyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Benzyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
Preparation Methods
The synthesis of Benzyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps One common method includes the condensation of benzylamine with a suitable diketone in the presence of a catalyst to form the tetrahydropyrimidine ringThe final step involves esterification to introduce the carboxylate group .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the dimethyl groups makes it susceptible to oxidation, forming corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly those targeting central nervous system disorders.
Mechanism of Action
The mechanism of action of Benzyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other tetrahydropyrimidines and trifluoromethyl-substituted molecules. Compared to these compounds, Benzyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Some similar compounds include:
1,6-Dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the trifluoromethyl group, resulting in different biological activity.
Benzyl 1,6-dimethyl-2-oxo-4-[2-(methyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The methyl group instead of trifluoromethyl alters its pharmacokinetics and pharmacodynamics.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C21H19F3N2O3 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
benzyl 3,4-dimethyl-2-oxo-6-[2-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H19F3N2O3/c1-13-17(19(27)29-12-14-8-4-3-5-9-14)18(25-20(28)26(13)2)15-10-6-7-11-16(15)21(22,23)24/h3-11,18H,12H2,1-2H3,(H,25,28) |
InChI Key |
UPGUYLRUVXRDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2C(F)(F)F)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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